An In-Depth Technical Guide to 2-(4-Bromophenoxy)ethanamine: Properties, Synthesis, and Applications in Medicinal Chemistry
An In-Depth Technical Guide to 2-(4-Bromophenoxy)ethanamine: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
2-(4-Bromophenoxy)ethanamine is a bifunctional organic molecule featuring a brominated aromatic ring connected via an ether linkage to a primary ethylamine side chain. This unique structural arrangement makes it a highly valuable and versatile building block in modern medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, its strategic importance lies in its role as a key intermediate for the synthesis of complex therapeutic agents. The presence of a nucleophilic primary amine, a modifiable aryl bromide handle, and a flexible ether linker allows for its incorporation into a diverse range of molecular scaffolds.
This guide provides a comprehensive technical overview of 2-(4-Bromophenoxy)ethanamine, detailing its chemical structure, physicochemical properties, a robust synthetic protocol with mechanistic considerations, and its critical application in the synthesis of the dual endothelin receptor antagonist, Macitentan. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this important synthetic intermediate.
Chemical Structure and Identification
The structure of 2-(4-Bromophenoxy)ethanamine is defined by a 4-bromophenol core linked at the phenolic oxygen to the terminal carbon of an ethanolamine moiety.
Table 1: Chemical Identifiers for 2-(4-Bromophenoxy)ethanamine
| Identifier | Value |
| IUPAC Name | 2-(4-bromophenoxy)ethan-1-amine |
| CAS Number | 26583-55-1[1] |
| Molecular Formula | C₈H₁₀BrNO[1] |
| Molecular Weight | 216.08 g/mol [1] |
| InChI | InChI=1S/C8H10BrNO/c9-7-1-3-8(4-2-7)12-6-5-10/h1-4H,5-6,10H2 |
| InChIKey | YZYXWCDYJVJDNQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1OCCN)Br |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties is essential for effective handling, reaction optimization, and purification.
Physicochemical Properties
Quantitative data for this compound is not extensively published in peer-reviewed literature; therefore, the following table includes data aggregated from reliable chemical suppliers and computationally predicted values where noted.
Table 2: Physicochemical Properties of 2-(4-Bromophenoxy)ethanamine
| Property | Value | Source / Notes |
| Physical Form | Solid (hydrochloride salt)[2] / Liquid or low-melting solid (free base) | Varies with salt form |
| LogP | 2.26[1] | ChemBridge |
| Rotatable Bonds | 3[1] | ChemBridge |
| Purity | Typically >95% | Commercial suppliers[1] |
| Boiling Point | Data not available | Expected to be high due to MW and polarity |
| Melting Point | Data not available | - |
| Solubility | Soluble in methanol, DMSO, DMF. Limited solubility in water. | Based on structural similarity |
Spectroscopic Profile
The spectroscopic data provides confirmation of the molecular structure.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the brominated ring will appear as two doublets (an AA'BB' system) in the aromatic region (~6.8-7.4 ppm). The two methylene groups of the ethyl chain will appear as triplets: the one adjacent to the oxygen (-O-CH₂-) at approximately 4.0-4.2 ppm and the one adjacent to the amine (-CH₂-N-) at a more upfield position, around 3.0-3.2 ppm. The amine protons (-NH₂) will typically appear as a broad singlet.
-
¹³C NMR (Carbon NMR): The spectrum will show six unique carbon signals. Four signals in the aromatic region (115-160 ppm), including the carbon bearing the bromine atom (C-Br) and the carbon attached to the ether oxygen (C-O). Two signals will be present in the aliphatic region for the ethyl chain carbons, typically around 65-70 ppm for the -O-CH₂- carbon and 40-45 ppm for the -CH₂-N- carbon.
-
FTIR (Infrared Spectroscopy): Key vibrational bands would include N-H stretching from the primary amine (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), aromatic C=C bending (~1500-1600 cm⁻¹), and a strong C-O-C ether stretch (~1240 cm⁻¹).[3]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one bromine atom, with two peaks of nearly equal intensity at m/z 215 and 217.
Synthesis and Mechanistic Insights
The most logical and widely applicable method for synthesizing 2-(4-Bromophenoxy)ethanamine is the Williamson ether synthesis . This classic Sₙ2 reaction provides a reliable route to form the crucial aryl ether bond.[4][5]
Retrosynthetic Analysis & Mechanistic Rationale
The target molecule can be disconnected at the ether linkage. This suggests a reaction between a 4-bromophenoxide nucleophile and an electrophilic 2-aminoethyl species.
-
Nucleophile: 4-Bromophenol is an ideal precursor. It is commercially available and its phenolic proton is sufficiently acidic to be deprotonated by a moderately strong base (e.g., K₂CO₃, NaOH) to form the potent 4-bromophenoxide nucleophile.[4]
-
Electrophile: A direct reaction with 2-bromoethylamine is possible but can be complicated by self-alkylation of the amine. A superior strategy involves using an N-protected electrophile, such as N-Boc-2-bromoethylamine or N-Boc-ethanolamine tosylate. The tert-butyloxycarbonyl (Boc) group protects the amine from participating in side reactions and is easily removed under acidic conditions post-synthesis.
-
Reaction Conditions: The reaction is an Sₙ2 substitution, which is favored by polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the cation of the base (e.g., K⁺) without hydrogen bonding to and deactivating the phenoxide nucleophile, thus accelerating the reaction.[6] Heat is typically applied to ensure a reasonable reaction rate.
Detailed Experimental Protocol
This protocol describes a two-step synthesis involving a Williamson ether synthesis followed by deprotection.
Step 1: Synthesis of tert-butyl (2-(4-bromophenoxy)ethyl)carbamate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and dimethylformamide (DMF, 5-10 mL per gram of phenol).
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium 4-bromophenoxide salt.
-
Add N-Boc-2-bromoethylamine (1.1 eq.) to the reaction mixture.
-
Heat the mixture to 80-90 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude protected intermediate.
Step 2: Deprotection to yield 2-(4-Bromophenoxy)ethanamine
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 3-5 eq.) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).
-
Stir the mixture at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure. If HCl was used, the hydrochloride salt may precipitate and can be collected by filtration. If TFA was used, an aqueous workup with a base (e.g., NaOH) is required to neutralize the acid and extract the free base product into an organic solvent.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis pathway for 2-(4-Bromophenoxy)ethanamine.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 2-(4-Bromophenoxy)ethanamine stems from its two distinct reactive sites, which can be addressed orthogonally.
-
Primary Amine: This group is a potent nucleophile. It readily undergoes reactions such as acylation, sulfonylation, and reductive amination to form amides, sulfonamides, and secondary/tertiary amines, respectively. This is the most common point of modification for building out larger molecular structures.
-
Aryl Bromide: The C-Br bond is a versatile handle for transition-metal-catalyzed cross-coupling reactions. It can participate in Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions, allowing for the formation of C-C, C-N, and C-O bonds at the aromatic core.
Case Study: Synthesis of Macitentan
A prominent example of this molecule's application is in the synthesis of Macitentan (Opsumit®), an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[7][8]
In the synthesis of Macitentan, 2-(4-Bromophenoxy)ethanamine serves as a central linker fragment. The synthesis involves coupling the amine functionality with a sulfamide-substituted pyrimidine core and subsequently reacting the aryl bromide with another pyrimidine fragment.[9][10] While specific industrial routes are proprietary, published syntheses demonstrate the core logic where the amine is used to form a key sulfonamide bond. The 4-bromophenyl group is ultimately part of the final drug structure, contributing to the molecule's binding affinity and pharmacokinetic profile.
Logical Relationship Diagram
Caption: Functional roles of the key structural motifs in 2-(4-Bromophenoxy)ethanamine.
Safety, Handling, and Storage
As a primary amine and brominated aromatic compound, 2-(4-Bromophenoxy)ethanamine requires careful handling. While a specific safety data sheet (SDS) is not universally available, data from structurally similar compounds like 2-(4-chlorophenoxy)ethylamine and 2-(4-bromophenyl)ethylamine suggest the following precautions.[11][12]
Table 3: Safety and Handling Recommendations
| Category | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles with side shields, chemical-resistant gloves (nitrile or neoprene), lab coat. | To prevent contact with eyes and skin, which can cause severe irritation or burns. |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust/vapors. | The compound may be corrosive to the respiratory tract. |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. | To mitigate potential for severe eye damage. |
| First Aid (Skin) | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. | Amines can be absorbed through the skin and cause irritation or burns. |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | To avoid aspiration of the chemical into the lungs. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent degradation from moisture and atmospheric CO₂ (which can form carbamates with the amine). |
Conclusion
2-(4-Bromophenoxy)ethanamine is a strategically important molecule in the field of drug discovery and development. Its value is derived not from intrinsic biological activity, but from its ideal combination of reactive functional groups—a nucleophilic primary amine and a versatile aryl bromide handle—connected by a stable ether linker. This structure allows for sequential, controlled modifications, making it an indispensable building block for constructing complex molecular architectures, as exemplified by its role in the synthesis of Macitentan. This guide has provided a detailed overview of its properties, a reliable synthetic methodology grounded in established chemical principles, and an analysis of its functional utility, offering researchers a solid foundation for its application in their synthetic programs.
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